Melting Point Differentiation: 184 °C vs. 104–105 °C for the 5-Chloro-4-Methyl-2-Nitro Regioisomer
The target compound N-(5-chloro-2-methyl-4-nitrophenyl)acetamide exhibits a melting point of 184 °C, as reported by multiple supplier datasheets, which is approximately 80 °C higher than the 104–105 °C melting point of its regioisomer N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2) . This substantial thermal difference provides a straightforward, cost-effective identification checkpoint for incoming quality control; a simple melting point determination can rapidly distinguish the correct regioisomer from the incorrect positional isomer, reducing the risk of synthetic misdirection.
| Evidence Dimension | Melting point (capillary method, °C) |
|---|---|
| Target Compound Data | 184 °C |
| Comparator Or Baseline | N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2): 104–105 °C |
| Quantified Difference | Δ ≈ 80 °C (target compound has approximately 76% higher melting point on the Celsius scale) |
| Conditions | Reported melting point values from supplier technical datasheets and chemical databases; no unified experimental conditions specified. |
Why This Matters
A melting point difference of ~80 °C between regioisomers enables rapid, low-cost identity verification during incoming material inspection, minimizing the risk of using the wrong intermediate in multi-step pharmaceutical syntheses.
